molecular formula C22H19BrN2OS2 B2825406 N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-thiophen-2-ylacetamide CAS No. 919703-75-6

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-thiophen-2-ylacetamide

Cat. No.: B2825406
CAS No.: 919703-75-6
M. Wt: 471.43
InChI Key: JQTKLCRFRVSFCI-UHFFFAOYSA-N
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Description

The compound N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-thiophen-2-ylacetamide features a hybrid structure combining an indole core substituted with a 4-bromophenyl group, a thioether linkage, and a thiophene-acetamide moiety. The 4-bromophenyl group may enhance lipophilicity and target binding, while the thiophene-acetamide segment mirrors structures with documented antimycobacterial activity .

Properties

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2OS2/c23-16-9-7-15(8-10-16)21-22(18-5-1-2-6-19(18)25-21)28-13-11-24-20(26)14-17-4-3-12-27-17/h1-10,12,25H,11,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTKLCRFRVSFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-thiophen-2-ylacetamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.

    Thioether Formation: The brominated indole is reacted with a thiol compound to form the thioether linkage.

    Acylation: The final step involves the acylation of the thiophene ring with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group in the acetamide, potentially converting it to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific proteins or pathways.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-thiophen-2-ylacetamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The indole and thiophene moieties may facilitate binding to these targets, while the bromophenyl group could enhance the compound’s ability to penetrate cell membranes. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Analysis

The table below summarizes key analogs and their properties relative to the target compound:

Compound Name Structural Features Pharmacological Activity Key Findings References
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Thiophene acetamide, 4-bromophenyl Antimycobacterial IC₅₀ values in micromolar range against Mycobacterium tuberculosis H37Rv
N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide Indole ethyl, thiazole carboxamide Algaecide Synthetic marine algaecide; moderate activity against algal blooms
N-(2-(1H-indol-3-yl)ethyl)-2-(4-cyanophenyl)-2-fluoroacetamide Indole ethyl, fluoroacetamide, cyanophenyl Undisclosed Fluorine enhances metabolic stability; cyanophenyl improves π-π stacking
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide Triazole sulfanyl, bromophenyl, cyclohexyl-methyl Structural analysis Crystallographic data confirms planar conformation; potential enzyme inhibition
Sulfonamide/sulfonyl derivatives (e.g., ) Sulfonamide/sulfonyl groups, varied aromatic substituents (e.g., chlorophenyl, oxazole) Enzyme inhibition (hypothesized) Sulfonyl groups enhance electron-withdrawing effects; improved solubility

Key Observations:

Antimycobacterial Activity: The target compound shares structural homology with N-(4-Bromophenyl)-2-(2-thienyl)acetamide, which exhibits antimycobacterial activity (IC₅₀: 12–45 µM) .

Heterocyclic Modifications: Replacing thiophene with thiazole (as in ) shifts activity toward algaecide effects, likely due to altered electronic properties and hydrogen-bonding capacity .

Substituent Effects: The 4-bromophenyl group in the target compound and enhances lipophilicity, favoring membrane penetration. In contrast, cyanophenyl () and fluoroacetamide groups improve metabolic stability and binding affinity . Sulfonyl/sulfonamide groups () increase solubility but may reduce cell permeability compared to the thioether linkage in the target compound .

Synthetic Strategies :

  • The target compound’s synthesis likely involves Pd-mediated cross-coupling (as in ) or mixed-anhydride coupling () to assemble the indole-thioether-thiophene scaffold .

Q & A

Q. What are the key synthetic pathways for this compound, and what reagents are critical for its preparation?

The synthesis involves multi-step reactions, including:

  • Indole ring formation : Hydrazine derivatives and ethyl bromoacetate are used to construct the indole core .
  • Thioether linkage : Coupling agents like EDCI/HOBt facilitate the sulfanyl-ethyl bond formation .
  • Acetamide functionalization : Thiophene-2-ylacetic acid is coupled to the intermediate using DCC/DMAP in dichloromethane (DCM) . Methodological Tip: Monitor reaction progress via TLC and purify intermediates via column chromatography to minimize byproducts .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

Critical methods include:

  • NMR spectroscopy : For verifying substituent positions (e.g., 4-bromophenyl at δ 7.2–7.4 ppm) .
  • Mass spectrometry (MS) : To confirm molecular weight (e.g., [M+H]+ at m/z 494.4) .
  • X-ray crystallography : Resolves stereochemical ambiguities, as seen in the crystal structure of analogous compounds (e.g., C–S bond length: 1.78 Å) .

Q. What structural motifs govern its biological activity?

Key motifs include:

  • 4-Bromophenyl group : Enhances lipophilicity and target binding .
  • Indole-thioether linkage : Modulates electron density, affecting interactions with enzymes like HIV-1 reverse transcriptase .
  • Thiophen-2-ylacetamide : Contributes to π-π stacking in receptor binding .

Advanced Research Questions

Q. How can conflicting data in biological assays (e.g., cytotoxicity vs. antiviral activity) be resolved?

Contradictions often arise from assay conditions or substituent effects. For example:

  • Substituent polarity : Fluorinated analogs show higher cytotoxicity but reduced antiviral efficacy due to altered membrane permeability .
  • Dose-dependent effects : Anti-HIV activity (EC50 = 12 μM) may mask cytotoxicity at higher concentrations (>50 μM) . Resolution Strategy: Use orthogonal assays (e.g., SPR for binding affinity, cell viability assays) to decouple effects .

Table 1: Impact of Substituents on Biological Activity

SubstituentActivity ProfileReference
4-Bromophenyl (parent)Moderate anti-HIV (EC50 = 12 μM)
4-FluorophenylHigh cytotoxicity (IC50 = 8 μM)
DifluoromethoxyImproved binding (Ki = 0.5 nM)

Q. What strategies optimize synthetic yield and scalability?

Key factors include:

  • Solvent selection : DMF improves coupling efficiency (72% yield) compared to THF (55%) .
  • Catalyst systems : EDCI/HOBt outperforms DCC in amide bond formation (purity >98% vs. 90%) .
  • Temperature control : Maintaining 0–5°C during indole cyclization minimizes side reactions .

Table 2: Optimization of Coupling Reactions

SolventCatalystYield (%)Purity (HPLC)Reference
DMFEDCI/HOBt7298%
DCMDCC6595%

Q. How can computational methods predict biological targets and structure-activity relationships (SAR)?

  • Molecular docking : Identifies potential binding to HIV-1 RT (binding energy: −9.2 kcal/mol) .
  • QSAR models : Correlate logP values with cytotoxicity (R² = 0.85) . Methodological Note: Validate predictions with mutagenesis studies (e.g., K103N mutation reduces binding by 40%) .

Q. What material science applications are emerging for this compound?

  • Optoelectronic materials : The conjugated indole-thiophene system exhibits fluorescence (λem = 450 nm) .
  • Coordination polymers : Sulfur atoms act as ligands for metal ions (e.g., Cu²+), enabling catalytic applications .

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